N-Boc-N-bis(PEG4-azide): A Trifunctional Linker for Advanced Bioconjugation and Drug Development
N-Boc-N-bis(PEG4-azide): A Trifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-bis(PEG4-azide) is a branched, trifunctional polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile linker molecule in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its unique architecture, featuring two terminal azide (B81097) groups and a tert-butyloxycarbonyl (Boc) protected primary amine, allows for the sequential and controlled conjugation of multiple molecular entities. The tetraethylene glycol (PEG4) chains enhance aqueous solubility and biocompatibility while providing a flexible spacer arm.[3][] This guide provides a comprehensive overview of the technical specifications, experimental protocols, and applications of N-Boc-N-bis(PEG4-azide).
Core Properties and Specifications
N-Boc-N-bis(PEG4-azide) is characterized by its distinct functional groups that offer orthogonal reactivity. The two azide moieties are readily available for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry," enabling the efficient and specific attachment of alkyne-modified molecules.[5] The Boc-protected amine provides a stable, masked primary amine that can be deprotected under acidic conditions to allow for subsequent conjugation to carboxylic acids, activated esters, or other amine-reactive functionalities.[2][]
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₂₅H₄₉N₇O₁₀ | [6] |
| Molecular Weight | 607.70 g/mol | [6] |
| Purity | Typically >95% or >98% | [6] |
| Appearance | Viscous oil or waxy solid | [7] |
| Solubility | Soluble in common organic solvents (DCM, DMF, DMSO) and has some aqueous solubility | [7] |
| Storage Conditions | Recommended storage at -20°C under an inert atmosphere | [7] |
Chemical Structure and Reaction Scheme
The structure of N-Boc-N-bis(PEG4-azide) allows for a multi-step conjugation strategy, making it a valuable tool in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][5]
Caption: Chemical structure of N-Boc-N-bis(PEG4-azide).
Experimental Protocols
The following are representative protocols for the use of N-Boc-N-bis(PEG4-azide). Optimization may be required for specific applications.
Protocol 1: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
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N-Boc-N-bis(PEG4-azide)
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Dichloromethane (DCM), anhydrous
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Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
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Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
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Dissolve the N-Boc-N-bis(PEG4-azide) in anhydrous DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v). If acid-sensitive groups are present, TIS can be added (2.5-5% v/v) as a scavenger.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3 times).
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine-functionalized bis-azide linker.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating the azide groups of the linker to alkyne-modified molecules.
Materials:
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N-Boc-N-bis(PEG4-azide) or its deprotected amine counterpart
-
Alkyne-functionalized molecule (e.g., a drug, fluorescent dye, or biomolecule)
-
Copper(II) sulfate (CuSO₄)
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Sodium ascorbate (B8700270)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
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Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Preparation of Reagents:
-
Dissolve the N-Boc-N-bis(PEG4-azide) linker in DMSO or the reaction buffer.
-
Dissolve the alkyne-functionalized molecule in DMSO to create a stock solution.
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Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).
-
Prepare a stock solution of the copper ligand in water or DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, combine the linker and the alkyne-functionalized molecule in the desired molar ratio (e.g., a 5- to 10-fold molar excess of the alkyne molecule per azide group) in the reaction buffer.
-
Add the copper ligand to the reaction mixture.
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Initiate the reaction by adding CuSO₄ followed by sodium ascorbate.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
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Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC) to remove unreacted reagents and catalysts.
Logical Workflow for Bioconjugation
The trifunctional nature of N-Boc-N-bis(PEG4-azide) allows for a logical, multi-step workflow in the synthesis of complex bioconjugates.
References
- 1. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. N-Boc-N-Bis(PEG4-Azide) - CD Bioparticles [cd-bioparticles.net]
- 3. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
